Dipropyl [(ethylsulfanyl)ethynyl]phosphonate
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Overview
Description
Dipropyl [(ethylsulfanyl)ethynyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a [(ethylsulfanyl)ethynyl] moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [(ethylsulfanyl)ethynyl]phosphonate typically involves the reaction of a suitable phosphonate precursor with an ethylsulfanyl ethynyl derivative. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dipropyl [(ethylsulfanyl)ethynyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipropyl [(ethylsulfanyl)ethynyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an antiviral and anticancer agent.
Mechanism of Action
The mechanism of action of dipropyl [(ethylsulfanyl)ethynyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The ethylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dipropyl [(ethylsulfanyl)ethynyl]phosphonate include other organophosphorus compounds like:
- Dipropyl phosphonate
- Diethyl [(ethylsulfanyl)ethynyl]phosphonate
- Dimethyl [(ethylsulfanyl)ethynyl]phosphonate
Uniqueness
This compound is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
61609-60-7 |
---|---|
Molecular Formula |
C10H19O3PS |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
1-[2-ethylsulfanylethynyl(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C10H19O3PS/c1-4-7-12-14(11,13-8-5-2)9-10-15-6-3/h4-8H2,1-3H3 |
InChI Key |
UHANASVHHSCYGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C#CSCC)OCCC |
Origin of Product |
United States |
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